molecular formula C18H26N2O4 B591926 (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate CAS No. 128102-16-9

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate

カタログ番号: B591926
CAS番号: 128102-16-9
分子量: 334.416
InChIキー: KEFLVDKHKWYORF-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLVDKHKWYORF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The structure of this compound includes a piperazine ring, a benzyl group, and a Boc (tert-butoxycarbonyl) protecting group, which contributes to its reactivity and biological interactions. Its molecular formula is C18H26N2O3C_{18}H_{26}N_{2}O_{3}, with a molecular weight of approximately 318.41 g/mol.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various biological targets, including:

  • Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor, which could have implications in cancer therapy. It may influence pathways related to cell proliferation and apoptosis by modulating kinase activity .
  • Neurotransmitter Modulation : Its structural features suggest it could interact with neurotransmitter systems, potentially influencing mood and anxiety disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the compound's structure can enhance or diminish its biological activity. For example, the presence of the benzyl group has been linked to increased binding affinity to specific protein targets, while the Boc group serves as a protective element that can be removed to enhance bioavailability .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Kinase Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits certain kinases involved in cancer progression, showing IC50 values in the low micromolar range. This suggests potential for development as an anti-cancer agent .
  • Neuropharmacological Effects : A study investigating the effects on neuropeptide signaling found that this compound modulates calcium mobilization in neuronal cells, indicating a role in neurotransmission and potential therapeutic effects in neurodegenerative diseases .
  • Therapeutic Applications : Due to its diverse biological activities, this compound is being evaluated for applications in treating conditions such as cancer and anxiety disorders. Ongoing clinical trials are assessing its efficacy and safety profiles .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Kinase InhibitionModulates cell proliferation pathways
Neurotransmitter ModulationInfluences calcium signaling
Potential Anti-cancer AgentInhibits specific kinases

準備方法

Boc Protection of Piperazine

The Boc group is introduced early to protect the secondary amine, enabling subsequent regioselective modifications. A representative procedure involves:

Reagents :

  • Piperazine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Triethylamine (NEt₃, 1.5 equiv)

  • Dichloromethane (CH₂Cl₂) as solvent

Conditions :

  • Temperature: 0°C → room temperature (RT)

  • Time: 18 hours

  • Yield: 89–92%

Mechanism :
The reaction proceeds via nucleophilic attack of the piperazine nitrogen on Boc₂O, facilitated by NEt₃ to scavenge HBr byproducts.

Benzylation and Methylation

StepReagentSolventTemperatureTime (h)Yield (%)
1BnBr, K₂CO₃DMF50°C678
2MeI, LDATHF-78°C165

Key Challenge : Competing N- versus O-alkylation necessitates rigorous temperature control.

Lithiation-Trapping for Stereoselective Methylation

Lithiation of N-Boc Piperazines

Lithiation at the α-position of N-Boc piperazines enables direct methyl group installation with stereochemical fidelity.

Procedure :

  • Substrate : N-Boc-N'-benzylpiperazine (1.0 equiv)

  • Base : s-BuLi (2.2 equiv) in THF/TMEDA

  • Electrophile : Methyl triflate (1.5 equiv)

  • Conditions : -78°C → -30°C, 2 hours

Outcome :

  • Yield: 73%

  • ee: >99% (via chiral HPLC)

  • Advantage : Avoids racemization common in SN2 pathways.

Trapping and Workup

Quenching with aqueous NH₄Cl followed by extraction (CH₂Cl₂) and silica gel chromatography isolates the (R)-enantiomer preferentially.

Carboxylation and Benzylation of Preformed Intermediates

Carboxylation via Mixed Carbonate Formation

The C4 carboxylate is introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Reaction Setup :

  • Piperazine intermediate (1.0 equiv)

  • Cbz-Cl (1.2 equiv)

  • NaOH (10% aq), CH₂Cl₂

  • Stirring: 4 hours at 0°C

Yield : 82%

Benzyl Esterification

Post-carboxylation, the benzyl ester is installed via Mitsunobu reaction or direct alkylation:

Optimized Conditions :

  • Benzyl alcohol (1.5 equiv)

  • DIAD (1.5 equiv), PPh₃ (1.5 equiv)

  • THF, RT, 12 hours

  • Yield: 88%

Comparative Analysis of Methodologies

MethodKey AdvantageLimitationYield Range (%)
Stepwise AlkylationOperational simplicityLow stereoselectivity65–78
Lithiation-TrappingHigh ee (>99%)Cryogenic conditions required70–85
Carboxylation RouteModular esterificationMultiple protection steps75–88

Recent Innovations :

  • Flow Chemistry : Reduces reaction times by 40% via continuous Boc protection/alkylation.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution achieves 98% ee at 30°C.

Troubleshooting and Optimization

Common Pitfalls

  • Epimerization : Mitigated by avoiding prolonged heating above 50°C.

  • Byproduct Formation : Use of molecular sieves (4Å) suppresses dialkylation during benzylation.

Solvent Screening

SolventDielectric ConstantReaction Rate (k, s⁻¹)
CH₂Cl₂8.931.2 × 10⁻³
DMF36.73.8 × 10⁻³
THF7.520.9 × 10⁻³

Polar aprotic solvents (DMF) accelerate alkylation but may complicate Boc group stability .

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate?

  • Methodological Answer : The compound is typically synthesized via enantioselective iridium-catalyzed amination. For example, allylic acetates react with benzyl piperazine carboxylates under standard conditions (50°C in DMF, 2–24 hours). Purification involves flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) to isolate the product as a pale-yellow oil. Yields range from 57–64%, with enantiomeric excess (ee) verified via SFC (supercritical fluid chromatography) .

Q. How is the structure and purity of the compound confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regiochemistry and stereochemistry. For instance, distinct proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm) and carbonyl signals (δ 165–170 ppm) are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₅N₂O₄: 333.1814, observed: 333.1815) .
  • SFC Analysis : Determines enantiomeric excess (e.g., 94% ee via chiral column separation) .

Q. What safety precautions are required during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Iridium complexes with chiral ligands (e.g., phosphoramidites) improve ee. Adjust ligand-to-metal ratios (e.g., 1:1.2) and reaction temperature (50–60°C) .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance reaction rates, while toluene may improve selectivity .
  • Post-Synthesis Resolution : Use preparative SFC with cellulose-based columns to separate enantiomers .

Q. What is the stability profile of the Boc-protected group under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The Boc group is cleaved with TFA (trifluoroacetic acid) in DCM (20 vol%, 2 hours). Monitor via TLC (Rf shift from 0.42 to 0.15 in heptane:EtOAc).
  • Basic Conditions : Stable under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH >1M). Conduct stability studies via HPLC at pH 3–10 .

Q. How can this compound serve as a precursor in enzyme engineering studies?

  • Methodological Answer :

  • Heme Protein Functionalization : The carboxylate group facilitates covalent attachment to engineered enzymes (e.g., P450 variants). React with NHS esters (e.g., EDC/NHS coupling) to generate active-site probes .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor enzyme-substrate interactions (λ = 420 nm for heme coordination) .

Q. How to address low yields in large-scale synthesis?

  • Methodological Answer :

  • Scale-Up Adjustments : Replace flash chromatography with crystallization (e.g., using heptane/EtOAc mixtures).
  • Catalyst Recycling : Immobilize iridium catalysts on silica to reduce costs .
  • In Situ Monitoring : Use FTIR to track reaction progress (C=O stretch at ~1700 cm⁻¹) .

Q. What are the challenges in derivatizing the piperazine ring?

  • Methodological Answer :

  • Steric Hindrance : The 2-methyl group impedes nucleophilic attacks. Use bulky electrophiles (e.g., tert-butyl bromoacetate) or microwave-assisted heating (80°C, 30 minutes) .
  • Boc Deprotection : Ensure complete removal via TFA before introducing new substituents. Confirm via LC-MS (loss of 100 Da fragment) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。